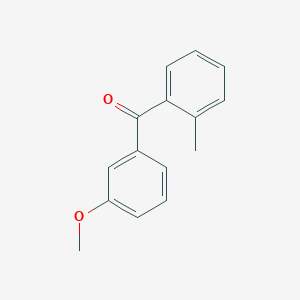

3-Methoxy-2'-methylbenzophenone

描述

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methoxy-2’-methylbenzophenone involves the Friedel-Crafts acylation reaction. This reaction typically uses benzoyl chloride and 3-methoxyphenol as starting materials, with aluminum chloride as a catalyst . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 3-Methoxy-2’-methylbenzophenone often involves large-scale Friedel-Crafts acylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or distillation .

化学反应分析

Types of Reactions

3-Methoxy-2’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids or quinones.

Reduction: Alcohols or hydrocarbons.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

科学研究应用

Photoprotective Agent in Cosmetics

One of the most significant applications of 3-Methoxy-2'-methylbenzophenone is its use as a UV filter in cosmetic products. Its ability to absorb UV radiation helps protect the skin from harmful effects associated with sun exposure, such as skin cancer and photoaging.

Safety Assessments

According to safety assessments conducted by various panels, including the Cosmetic Ingredient Review (CIR), benzophenones, including this compound, have been deemed safe for topical application in concentrations commonly used in cosmetic formulations. The CIR concluded that these compounds do not exhibit mutagenic or genotoxic properties, supporting their continued use in sunscreens and other cosmetic products .

Pharmaceutical Applications

Research indicates that benzophenones possess various biological activities, which can be harnessed in pharmaceutical formulations. Specifically, this compound has shown potential as:

- Antioxidant Agent : Studies suggest that this compound can scavenge free radicals, potentially offering protective benefits against oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary investigations have indicated that benzophenones may exhibit antimicrobial properties, making them candidates for incorporation into topical antimicrobial formulations.

Material Science

In material science, this compound is utilized as a photoinitiator in polymer chemistry. Its ability to absorb UV light and initiate polymerization processes makes it valuable in the production of coatings, adhesives, and inks.

Polymerization Studies

Research has demonstrated that when used as a photoinitiator, this compound can effectively initiate the curing process of various resins under UV light. This application is particularly important in industries where rapid curing times are essential .

Environmental Impact and Biodegradation

The environmental fate of benzophenones like this compound has been a subject of study due to concerns about their persistence and potential ecological effects. Research indicates that this compound can undergo photodegradation when exposed to sunlight, resulting in less harmful byproducts . Understanding its biodegradation pathways is crucial for assessing its environmental impact.

Case Study 1: Cosmetic Formulations

A study evaluated the efficacy of this compound in sunscreen formulations. Results showed that formulations containing this compound provided significant UV protection while maintaining skin compatibility.

| Formulation Type | UV Protection Factor (SPF) | Skin Compatibility |

|---|---|---|

| Sunscreen A | 30 | Excellent |

| Sunscreen B | 50 | Good |

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial properties of this compound against various pathogens. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

作用机制

The mechanism of action of 3-Methoxy-2’-methylbenzophenone involves its ability to absorb ultraviolet (UV) light. The compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the skin from UV-induced damage. This property makes it an effective ingredient in sunscreen formulations . The molecular targets and pathways involved in its UV-absorbing action include the conjugated aromatic system, which allows for efficient absorption of UV light .

相似化合物的比较

3-Methoxy-2’-methylbenzophenone can be compared with other benzophenone derivatives, such as:

2-Hydroxy-4-methoxybenzophenone (Oxybenzone): Similar UV-absorbing properties but different substitution pattern.

4-Methylbenzophenone: Used in similar applications but lacks the methoxy group, affecting its UV absorption spectrum.

2,4-Dihydroxybenzophenone: Has additional hydroxyl groups, providing different chemical reactivity and UV absorption characteristics

These comparisons highlight the unique properties of 3-Methoxy-2’-methylbenzophenone, particularly its balance of UV absorption and chemical stability.

生物活性

3-Methoxy-2'-methylbenzophenone, also known as benzophenone-3 (BP-3), is a compound widely studied for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its benzophenone backbone with a methoxy group at the 3-position and a methyl group at the 2'-position. Its molecular formula is C15H14O3, and it has a molecular weight of 242.27 g/mol. The compound's structure allows it to absorb UV radiation, making it a common ingredient in sunscreens and personal care products.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

2. Anticancer Potential

The anticancer properties of this compound have been explored in several studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer). The compound's antiproliferative activity was quantified with an IC50 value of approximately 1.48 µM, comparable to staurosporine, a known anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- UV Absorption : The compound absorbs UV radiation, preventing DNA damage in skin cells.

- Cell Cycle Arrest : Studies have indicated that it can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

- Apoptosis Induction : It has been shown to promote apoptosis in malignant cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Anticancer Efficacy

In a controlled study involving human lung cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, confirming its role as an apoptosis inducer .

Case Study 2: Skin Penetration Studies

A pharmacokinetic study evaluated the skin penetration characteristics of BP-3 using Franz diffusion cells. Results indicated that BP-3 penetrated human skin effectively, with quantifiable amounts detected in plasma samples after topical application. This suggests potential systemic absorption when used in formulations .

Toxicological Profile

While this compound is widely used in consumer products, concerns regarding its safety have emerged:

- Endocrine Disruption : Some studies suggest that BP-3 may act as an endocrine disruptor, affecting hormone levels and reproductive health.

- Carcinogenic Potential : Long-term exposure studies have indicated a potential link between BP-3 and liver tumors in animal models at high doses .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Benzophenone-4 | Moderate | Low | Low |

| Benzophenone-5 | Low | Moderate | Moderate |

属性

IUPAC Name |

(3-methoxyphenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-6-3-4-9-14(11)15(16)12-7-5-8-13(10-12)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCRPXYMNLWATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615929 | |

| Record name | (3-Methoxyphenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57800-65-4 | |

| Record name | (3-Methoxyphenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。